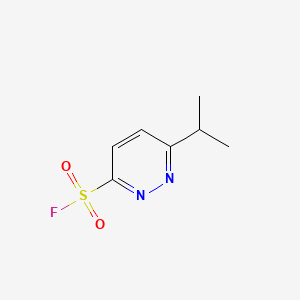6-(Propan-2-yl)pyridazine-3-sulfonylfluoride
CAS No.:
Cat. No.: VC18214131
Molecular Formula: C7H9FN2O2S
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9FN2O2S |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 6-propan-2-ylpyridazine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C7H9FN2O2S/c1-5(2)6-3-4-7(10-9-6)13(8,11)12/h3-5H,1-2H3 |
| Standard InChI Key | ANOZRMVCDCUIBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NN=C(C=C1)S(=O)(=O)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Effects
The pyridazine ring in 6-(propan-2-yl)pyridazine-3-sulfonylfluoride is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. The sulfonyl fluoride (–SOF) group at position 3 introduces strong electron-withdrawing character, while the isopropyl (–CH(CH)) group at position 6 provides steric bulk and moderate electron-donating effects . This juxtaposition of electronic and steric features creates a polarized molecular framework conducive to nucleophilic aromatic substitution and SuFEx reactivity .
The compound’s structural identity is further defined by its SMILES notation (CC(C)C1=NN=C(C=C1)S(=O)(=O)F) and InChIKey (QXZKKHONVQGXAK-UHFFFAOYSA-N), which encode its connectivity and stereochemical configuration . Computational analyses, such as density functional theory (DFT), predict a planar pyridazine ring with bond angles and lengths consistent with aromatic stabilization, while the sulfonyl fluoride group adopts a tetrahedral geometry around the sulfur atom .
Physicochemical Profile
Key physicochemical properties of 6-(propan-2-yl)pyridazine-3-sulfonylfluoride include:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.22 g/mol | |
| XLogP3 | 1.8 (estimated) | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 3 | |
| Topological Polar Surface Area | 76.3 Ų |
The compound’s moderate lipophilicity (XLogP3 ≈ 1.8) suggests solubility in polar aprotic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide, while its high polar surface area (76.3 Ų) aligns with potential bioavailability challenges in drug discovery contexts .
Synthesis and Manufacturing
Route Selection and Optimization
The synthesis of 6-(propan-2-yl)pyridazine-3-sulfonylfluoride typically follows a multi-step sequence analogous to methodologies reported for related sulfonyl fluorides . A representative pathway involves:
-
Thiol Alkylation: Reaction of 6-(propan-2-yl)pyridazine-3-thiol with an alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to form the corresponding thioether.
-
Oxidation: Treatment of the thioether with an oxidizing agent such as meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide to yield the sulfonyl chloride intermediate.
-
Fluorination: Conversion of the sulfonyl chloride to the sulfonyl fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions .
Recent advances highlighted in search result demonstrate the scalability of this approach, with modifications such as iron-catalyzed thiol alkylation improving yields to >80% on multi-gram scales. Critical parameters include strict moisture control during fluorination to prevent hydrolysis and the use of aprotic solvents (e.g., tetrahydrofuran) to minimize side reactions .
Analytical Characterization
Post-synthetic validation employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral signatures include:
-
NMR: Aromatic protons on the pyridazine ring resonate as a doublet of doublets (δ 8.2–8.5 ppm), while the isopropyl methyl groups appear as a septet (δ 1.3–1.5 ppm) .
-
NMR: A singlet near δ -45 ppm confirms the presence of the sulfonyl fluoride moiety .
Chemical Reactivity and Mechanistic Insights
Sulfur(VI) Fluoride Exchange (SuFEx)
The sulfonyl fluoride group in 6-(propan-2-yl)pyridazine-3-sulfonylfluoride participates in SuFEx reactions, a class of click chemistry characterized by the exchange of fluoride with nucleophiles such as amines, alcohols, and thiols . Under mild conditions (e.g., room temperature, triethylamine catalyst), the compound reacts with morpholine to form stable sulfonamide derivatives (Scheme 1) :
Kinetic studies reveal activation energies () of ~20 kcal/mol for SuFEx, comparable to other sulfonyl fluorides, with reaction rates influenced by solvent polarity and the electronic nature of the pyridazine ring .
Nucleophilic Aromatic Substitution
The electron-deficient pyridazine core facilitates nucleophilic substitution at position 3, where the sulfonyl fluoride group acts as a leaving group. For example, treatment with sodium methoxide in methanol yields 6-(propan-2-yl)pyridazine-3-sulfonate, a precursor for further functionalization .
Applications in Pharmaceutical and Materials Science
Covalent Inhibitor Development
Sulfonyl fluorides are increasingly employed in covalent drug discovery due to their selective reactivity with catalytic residues (e.g., serine, cysteine) in target enzymes . The isopropyl substituent in 6-(propan-2-yl)pyridazine-3-sulfonylfluoride enhances membrane permeability, making it a candidate for kinase inhibitor design. Search result documents analogous sulfonamides as SGK-1 inhibitors, suggesting potential anti-inflammatory applications for derivatives of this compound.
Polymer and Materials Chemistry
In materials science, the SuFEx reactivity of 6-(propan-2-yl)pyridazine-3-sulfonylfluoride enables the synthesis of high-performance polymers. Reaction with bisphenol A derivatives produces polysulfonate networks with tunable thermal stability ( > 200°C) and chemical resistance, suitable for aerospace and electronics applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume